Enhanced Lipophilicity (ΔLogP = +0.41) vs. 4-Methyl Analog Drives Membrane Permeability and Hydrophobic Binding
The target compound (CAS 78071-31-5) exhibits a calculated LogP of 2.17, compared to 1.75 for 4-methylthiophene-3-carboxylic acid (CAS 78071-30-4), a direct analog where the methylthio group is replaced by a methyl group [1]. This 0.42 log unit increase represents a approximately 2.6-fold higher octanol–water partition coefficient, consistent with the replacement of -CH₃ with the more polarizable -SCH₃ moiety. The increased lipophilicity is expected to enhance passive membrane permeability and improve binding complementarity to hydrophobic enzyme pockets, while the accompanying increase in polar surface area (90.84 vs. 65.54 Ų) additionally modulates solubility and hydrogen-bond capacity [1].
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.16820 |
| Comparator Or Baseline | 4-Methylthiophene-3-carboxylic acid (CAS 78071-30-4): LogP = 1.75470 |
| Quantified Difference | ΔLogP = +0.41350 (approximately 24% increase; ~2.6-fold higher partition coefficient) |
| Conditions | Predicted/calculated LogP values from chemsrc.com and chemicalbook.cn databases; comparative analysis performed using equivalent computational methodology. |
Why This Matters
A 0.4 log unit increase in LogP can significantly affect membrane permeability and oral bioavailability in drug discovery programs, making the target compound a preferred choice for lead optimization campaigns targeting intracellular or CNS enzymes.
- [1] ChemicalBook. 4-Methylthiophene-3-carboxylic acid (CAS 78071-30-4). LogP: 1.75470, PSA: 65.54, molecular weight: 142.18. https://www.chemicalbook.cn/CASEN_78071-30-4.htm (accessed 2026-04-25). View Source
